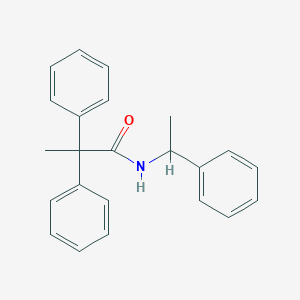
2,2-diphenyl-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-(1-phenylethyl)propanamide, also known as DPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated sodium channels, leading to its analgesic and anticonvulsant effects. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, resulting in its anti-inflammatory effect.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, indicating its anti-inflammatory effect. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its protective effect against oxidative stress. Moreover, this compound has been shown to reduce the levels of liver enzymes such as alanine aminotransferase and aspartate aminotransferase, indicating its protective effect on the liver.
Advantages and Limitations for Lab Experiments
2,2-diphenyl-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
Future Directions
There are several future directions for the study of 2,2-diphenyl-N-(1-phenylethyl)propanamide. One potential direction is the development of new drugs based on this compound's anti-inflammatory, analgesic, and anticonvulsant properties. Another direction is the use of this compound as a chiral selector in chromatography, which can improve the separation of enantiomers. Moreover, the use of this compound as a fluorescent probe for detecting metal ions can have various applications in environmental monitoring and biomedical imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique properties and potential applications make it a promising candidate for the development of new drugs and tools for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various scientific fields.
Synthesis Methods
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)propanamide involves the reaction of 1-phenylethylamine with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure this compound. The yield of this compound synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
2,2-diphenyl-N-(1-phenylethyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. This compound has also been shown to have a protective effect on the liver and kidney, indicating its potential use in treating liver and kidney diseases. Moreover, this compound has been studied for its potential as a chiral selector in chromatography and as a fluorescent probe for detecting metal ions.
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C23H23NO/c1-18(19-12-6-3-7-13-19)24-22(25)23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,24,25) |
InChI Key |
OZGTYXWMBRCWSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286525.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)

![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)

![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
